7-methylsulfanyl-1H-quinoxalin-2-one

Antimicrobial Quinoxalin-2-one SAR

7-Methylsulfanyl-1H-quinoxalin-2-one (C9H8N2OS, MW: 192.24 g/mol) is a heterocyclic small molecule belonging to the quinoxalin-2-one class. The core quinoxalin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, and antiviral properties.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
Cat. No. B8543404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methylsulfanyl-1H-quinoxalin-2-one
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=CC(=O)N2
InChIInChI=1S/C9H8N2OS/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12)
InChIKeyZFLAIPYFXIZINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylsulfanyl-1H-quinoxalin-2-one: Technical Baseline and Procurement Context


7-Methylsulfanyl-1H-quinoxalin-2-one (C9H8N2OS, MW: 192.24 g/mol) is a heterocyclic small molecule belonging to the quinoxalin-2-one class . The core quinoxalin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, and antiviral properties [1]. This compound is characterized by a methylsulfanyl substituent at the 7-position of the quinoxalin-2-one ring system. It is typically synthesized via nucleophilic substitution, for example by reacting 7-bromo-1H-quinoxalin-2-one with sodium methanethiolate .

Why 7-Methylsulfanyl-1H-quinoxalin-2-one Cannot Be Interchanged with Generic Quinoxalin-2-one Analogs


Simple substitution of 7-methylsulfanyl-1H-quinoxalin-2-one with other quinoxalin-2-one derivatives is scientifically invalid due to the significant impact of specific substituents on biological activity. Structure-activity relationship (SAR) studies across the quinoxalin-2-one class demonstrate that minor changes, such as the introduction of a methylsulfanyl group at the 7-position, can profoundly alter a compound's potency, spectrum of activity, and physicochemical properties [1]. For instance, the presence and position of electron-withdrawing groups like trifluoromethyl (CF3) or lipophilic groups like alkyl chains on the benzo-moiety are known to modulate antimicrobial efficacy, as seen in the variation of Minimum Inhibitory Concentration (MIC) values against specific bacterial strains [2]. Therefore, a generic compound lacking the precise 7-methylsulfanyl substitution pattern is not a functional equivalent and cannot be reliably used to reproduce experimental outcomes or meet specific research objectives.

Quantitative Differentiation Evidence for 7-Methylsulfanyl-1H-quinoxalin-2-one


Antimicrobial Potency Comparison: Substituted vs. Unsubstituted Quinoxalin-2-ones

This evidence relies on class-level inference from a series of quinoxalin-2-one derivatives. The presence of a substituent on the benzo-moiety is critical for antimicrobial activity. For example, compound 10, a quinoxalin-2-one with a halogenoalkyl substituent, exhibited moderate antimicrobial activity against Staphylococcus aureus with an MIC of 33 µM [1]. This contrasts with several unsubstituted or differently substituted analogs in the same study that were reported as inactive [1]. The methylsulfanyl group at the 7-position in the target compound is expected to confer a distinct activity profile compared to an unsubstituted quinoxalin-2-one core, which is often a necessary but not sufficient condition for potency.

Antimicrobial Quinoxalin-2-one SAR

Impact of Benzo-Moiety Substitution on Antimicrobial Spectrum

Data from a broader study of quinoxalin-2-ones demonstrates that the nature and position of substituents on the benzo-moiety dictate the spectrum of antimicrobial activity. Compounds bearing a CF3 group or a morpholine ring on the benzo-moiety were reported to be moderately active against E. coli and P. aeruginosa, respectively, while those with a CH2Br group exhibited activity against S. aureus and Candida spp. [1]. In contrast, a different set of substituents conferred activity specifically against Vibrio alginolyticus, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL [1]. This evidence underscores that the 7-methylsulfanyl group is likely to impart a unique spectrum of activity compared to analogs with halogen, trifluoromethyl, or other common substituents.

Antimicrobial Spectrum Quinoxalin-2-one SAR

Physicochemical Differentiation: The Role of the Methylsulfanyl Group

The methylsulfanyl (-SCH3) group is a key structural feature that differentiates 7-methylsulfanyl-1H-quinoxalin-2-one from its non-thiolated or halogenated analogs. SAR studies on related quinoxaline derivatives indicate that the methylsulfanyl group can enhance solubility and reactivity compared to other quinoxaline derivatives, making it a valuable compound in medicinal chemistry . Furthermore, the presence of a methylsulfanyl group is known to enhance lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability [1]. In contrast, substituting with a morpholine sulfonyl group is known to enhance solubility and bioavailability [2]. This class-level inference establishes that the 7-methylsulfanyl substituent is not merely decorative; it is a functional group that actively modulates the molecule's physicochemical behavior, distinguishing it from analogs with, for example, a halogen or a simple alkyl group.

Physicochemical Properties Lipophilicity Solubility

Recommended Research and Application Scenarios for 7-Methylsulfanyl-1H-quinoxalin-2-one


Antimicrobial Drug Discovery and SAR Studies

This compound is a suitable candidate for medicinal chemistry programs focused on developing new antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. It can serve as a specific starting point or probe in structure-activity relationship (SAR) studies to explore the effect of a 7-position methylsulfanyl group on potency and spectrum of activity, building upon the known antimicrobial activity of substituted quinoxalin-2-ones [1].

Chemical Biology Probe Development

Given that the quinoxalin-2-one scaffold interacts with various biological targets, this specific derivative can be used as a chemical probe to investigate the role of its unique substitution pattern in modulating interactions with enzymes or receptors. Its distinct physicochemical profile, inferred from the presence of the methylsulfanyl group, makes it a valuable tool for target identification and validation studies .

Synthetic Chemistry and Derivative Synthesis

This compound is a valuable intermediate for synthesizing more complex molecules. Its methylsulfanyl group can be further functionalized (e.g., oxidized to a sulfoxide or sulfone) to create a library of related derivatives for biological evaluation . This allows researchers to systematically explore the chemical space around the 7-position of the quinoxalin-2-one core.

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